![molecular formula C16H12Cl2N2O2S B2510833 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-48-2](/img/structure/B2510833.png)
2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
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Description
2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (DMBMF) is a synthetic compound that has attracted significant attention in scientific research due to its potential application in various fields.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, also known as 2,4-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. It has been evaluated for its effectiveness against various bacterial strains, including E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria), as well as fungi like C. albicans . Its broad-spectrum activity makes it a candidate for developing new antibiotics or antifungal agents.
Anticancer Properties
Research has indicated that derivatives of this compound may possess anticancer properties. It has been studied for its potential to inhibit the growth of cancer cells in major organs such as the kidney, bladder, larynx, stomach, lung, and prostate . This makes it a promising candidate for further investigation in cancer therapy.
Crystal Engineering
The compound has been used in crystal engineering studies to understand its structural properties. Crystallographic analysis helps in determining the molecular arrangement and interactions within the crystal lattice, which is crucial for designing new materials with specific properties .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating new compounds with potential pharmaceutical applications .
Photophysical Studies
The compound’s photophysical properties have been explored to understand its behavior under different light conditions. This research is essential for developing new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Environmental Chemistry
Studies have investigated the compound’s stability and degradation in the environment. Understanding its environmental impact is crucial for assessing its safety and potential risks associated with its use in various applications .
Drug Development
Given its biological activity, this compound is being explored as a lead compound in drug development. Researchers are modifying its structure to enhance its efficacy and reduce potential side effects, aiming to develop new therapeutic agents .
Material Science
The compound’s unique chemical properties make it suitable for use in material science. It has been studied for its potential applications in developing new polymers and advanced materials with specific mechanical and thermal properties .
properties
IUPAC Name |
2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-8-3-6-12(22-2)13-14(8)23-16(19-13)20-15(21)10-5-4-9(17)7-11(10)18/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVVOPDRPJJULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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